N,N-diethyl-2-prop-2-enoxybenzamide
Overview
Description
N,N-diethyl-2-prop-2-enoxybenzamide: is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzamide, where the benzamide core is substituted with an allyloxy group at the ortho position and two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-prop-2-enoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide, allyl alcohol, and diethylamine.
Reaction Conditions: The allylation of benzamide is carried out using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to facilitate the formation of the allyloxy group at the ortho position.
Diethylation: The resulting intermediate is then subjected to diethylation using diethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-2-prop-2-enoxybenzamide can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the carbonyl group to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
N,N-diethyl-2-prop-2-enoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to coordinate with metal ions.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can form hydrogen bonds or hydrophobic interactions with target proteins, while the diethyl groups enhance its lipophilicity, facilitating membrane permeability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar diethylamide structure but lacks the allyloxy group.
N,N-Diethylbenzamide: Similar structure but without the allyloxy substitution.
N,N-Diethyl-2-hydroxybenzamide: Contains a hydroxyl group instead of an allyloxy group.
Uniqueness: N,N-diethyl-2-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. This substitution allows for diverse chemical modifications and applications that are not possible with its simpler analogs.
Properties
IUPAC Name |
N,N-diethyl-2-prop-2-enoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-11-17-13-10-8-7-9-12(13)14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSYZPPUXXDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213510 | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63887-51-4 | |
Record name | N,N-Diethyl-2-(2-propen-1-yloxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63887-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, o-allyloxy-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.